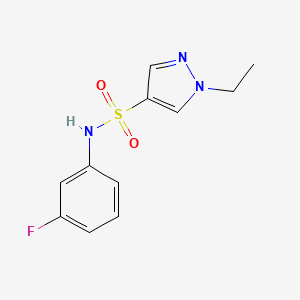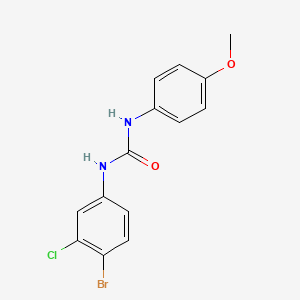![molecular formula C20H23N3O2S B4629248 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)
4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves multiple steps, starting from substituted benzaldehydes or similar key intermediates. These processes often aim to introduce specific substituents that can influence the biological activity of the resulting compounds. For instance, a series of sulfonamides was synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, further reacting with 4-hydrazinobenzenesulfonamide to obtain compounds with notable cytotoxic and tumor-specificity properties, as well as carbonic anhydrase inhibition potential (Gul et al., 2016).
Molecular Structure Analysis
Spectroscopic studies and crystal structure analysis provide insights into the molecular configuration and stability of these compounds. Schiff base compounds, for example, exhibit specific tautomerism that is crucial for understanding their photochromic and thermochromic characteristics, which is related to proton transfer mechanisms (Yıldız et al., 2010). Crystallographic studies reveal significant differences in the conformations adopted by molecules in the solid state, contributing to the understanding of their biological activity (Borges et al., 2014).
Chemical Reactions and Properties
The reactivity of these compounds towards various biological targets is influenced by their chemical structure, particularly the presence of functional groups capable of interacting with enzymes or cellular components. The sulfonamide group, in particular, plays a crucial role in the inhibition of carbonic anhydrase enzymes, affecting physiological processes such as tumor growth and metastasis (Gul et al., 2016; Yamali et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their formulation and delivery as potential therapeutic agents. Investigations into their crystal and molecular structure provide valuable information for the design and development of new drugs with optimized pharmacokinetic profiles (Asiri et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of these compounds. Studies focusing on their interaction with enzymes like carbonic anhydrase provide insights into their mechanism of action and potential therapeutic applications. Furthermore, the modification of their chemical structure allows for the enhancement of their selectivity and potency as enzyme inhibitors (Gul et al., 2016; Yamali et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is part of a broader class of compounds explored for their potential in various scientific research areas. One key area of focus has been the synthesis of new derivatives within this chemical class and the evaluation of their biological activities. For instance, studies have synthesized a range of benzenesulfonamide derivatives targeting cytotoxicity, carbonic anhydrase inhibition, and potential anti-tumor activities. Compounds within this class have demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor studies. They have also shown strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in therapeutic applications (Gul et al., 2016).
Photodynamic Therapy Applications
Another significant application involves photodynamic therapy (PDT) for cancer treatment. New derivatives incorporating the benzenesulfonamide scaffold have been synthesized and characterized for their photophysical and photochemical properties. These studies aim at developing compounds with high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Such features indicate the compounds' potential utility in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activities
Research into the anti-inflammatory and analgesic properties of benzenesulfonamide derivatives has also been conducted. Compounds synthesized from this chemical class have been tested in various models to evaluate their efficacy in reducing inflammation and pain without causing significant side effects. This exploration includes assessing the compounds' effects on pathological pain models in mice, where certain derivatives exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to known drugs like Celecoxib, in arthritic pain models (Lobo et al., 2015).
Propiedades
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26(24,25)22-20-12-13-23(21-20)14-18-7-5-4-6-16(18)3/h4-13,15H,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPFJZJINROEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-(propan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)


![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)